molecular formula C9H23N3 B3034055 1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl- CAS No. 135089-11-1

1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-

Cat. No.: B3034055
CAS No.: 135089-11-1
M. Wt: 173.3 g/mol
InChI Key: PVPWNDNHDCZANM-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- is a chemical compound with the molecular formula C8H20N2. It is a derivative of 1,3-propanediamine, where the nitrogen atoms are substituted with dimethylamino groups. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- often involves the hydrogenation of dimethylaminopropionitrile in the presence of a nickel catalyst. This method is efficient and yields high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, including halides, alkoxides, and amines.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the original compound.

    Reduction: The major products include reduced derivatives, such as primary amines.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is a key intermediate in the production of drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Comparison with Similar Compounds

1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- can be compared with other similar compounds, such as:

    1,3-Propanediamine, N,N-dimethyl-: This compound lacks the additional dimethylaminoethyl group, making it less versatile in certain applications.

    2,2-Dimethyl-1,3-propanediamine: This compound has a different substitution pattern, leading to distinct chemical and physical properties.

    3-(Diethylamino)propylamine: This compound has diethylamino groups instead of dimethylamino groups, resulting in different reactivity and applications.

The uniqueness of 1,3-Propanediamine, N’-[2-(dimethylamino)ethyl]-N,N-dimethyl- lies in its specific substitution pattern, which imparts unique chemical properties and makes it suitable for a wide range of applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23N3/c1-11(2)8-5-6-10-7-9-12(3)4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPWNDNHDCZANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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